3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
Description
Table 1: Molecular Geometry Parameters
| Feature | Description |
|---|---|
| Coumarin core | Planar benzene (C1–C6) fused to α-pyrone (O1, C7–C9) |
| C3 substitution | Benzyl group (-CH2-C6H5) inducing torsional strain with adjacent substituents |
| C7 phenacyloxy chain | Ethoxy linker (-O-CH2-) bonded to ketone-substituted phenyl group |
| Dihedral angles | C7-O-C-CH2: ~120° (minimizing steric clash with C8 methyl) |
The SMILES string CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4 highlights connectivity, while the InChIKey DJVSAUGXMAAMLE-UHFFFAOYSA-N confirms stereochemical uniqueness. No chiral centers exist in the structure, but restricted rotation about the C7-O bond creates atropisomeric potential in solution.
X-ray Crystallographic Analysis and Bond Parameters
While direct X-ray data for this compound remains unpublished, crystallographic studies of analogous coumarins provide insights into likely packing arrangements and bond metrics:
Table 2: Predicted Bond Lengths and Angles (Based on )
| Bond/Angle | Value (Å/°) | Comparative Compound |
|---|---|---|
| C7-O (phenacyloxy) | 1.36 ± 0.02 | 7-methoxycoumarin |
| C=O (pyrone) | 1.21 ± 0.01 | 4-methylcoumarin |
| C3-CH2 (benzyl) | 1.51 ± 0.03 | 3-phenylcoumarin |
| Torsion (O-C7-C8-CH3) | 118° | 8-methyl-7-alkoxycoumarin derivatives |
In crystalline states, coumarins typically form C–H⋯O hydrogen-bonded sheets reinforced by π-stacking between aromatic systems. The phenacyloxy group’s ketone may participate in C=O⋯H-C interactions , while benzyl substituents engage in edge-to-face CH-π contacts .
Comparative Structural Analysis with Related Coumarin Derivatives
Structural analogs demonstrate how substituent variation modulates physicochemical properties:
Table 3: Comparison with 3-Benzyl-7-[(4-Methoxybenzyl)Oxy]-4,8-Dimethyl Coumarin
Key differences:
- Phenacyloxy vs. Methoxybenzyloxy : The target’s ketone group enhances polarity but reduces lipophilicity versus the ether-linked methoxy analog.
- Conformational flexibility : Fewer rotatable bonds in the target compound may restrict bioactive conformations compared to .
- Crystal packing : Methoxy groups in facilitate stronger C–H⋯O networks, whereas the target’s phenacyl moiety favors π-π stacking.
Properties
Molecular Formula |
C26H22O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-benzyl-4,8-dimethyl-7-phenacyloxychromen-2-one |
InChI |
InChI=1S/C26H22O4/c1-17-21-13-14-24(29-16-23(27)20-11-7-4-8-12-20)18(2)25(21)30-26(28)22(17)15-19-9-5-3-6-10-19/h3-14H,15-16H2,1-2H3 |
InChI Key |
DJVSAUGXMAAMLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Lithiation and Alkylation Strategy
The most widely reported method involves a multi-step sequence combining lithiation, nucleophilic substitution, and cyclization. A representative synthesis begins with the deprotonation of l-(4-fluorophenyl)-2-phenylethanone using diisopropylamine (8 mL, 0.056 mol) and n-butyl lithium (35 mL, 1.6 M) in tetrahydrofuran (THF) at -78°C . The resulting enolate undergoes nucleophilic attack on 2-bromo-4-methyl-3-oxo-pentanoic acid phenylamide (13.4 g, 0.047 mol), followed by warming to -10°C and aqueous workup to yield the intermediate phenacyl ether (85% yield) .
Critical parameters include:
-
Temperature control (-78°C to -10°C) to prevent side reactions
-
Stoichiometric use of lithium bases for complete enolate formation
-
THF as the solvent of choice for its ability to stabilize reactive intermediates
Final cyclization to the coumarin core is achieved through acid-catalyzed intramolecular esterification, though specific catalyst details remain proprietary in industrial settings .
Transition Metal-Free Coupling in Dipolar Aprotic Solvents
Alternative protocols utilize dimethylformamide (DMF) as both solvent and catalyst in the presence of inorganic bases. Sodium carbonate (2.5 g) facilitates the reaction between l-(4-fluorophenyl)-2-phenylethanone (1.5 g) and 2-bromo-4-methyl-3-oxo-pentanoic acid phenylamide (2 g) at 90°C for 18 hours . This method eliminates cryogenic conditions but requires extended reaction times (24-48 hours) and achieves moderate yields (70-80%) .
Key advantages:
-
Ambient temperature initiation
-
Simplified equipment requirements
-
Compatibility with electron-deficient aryl groups
Post-reaction purification typically involves sequential extractions with ethyl acetate and recrystallization from isopropyl alcohol, yielding pharmaceutical-grade material (>99% purity by HPLC) .
Phase-Transfer Catalyzed Alkylation
Recent optimizations employ potassium carbonate (3.54 g, 25.61 mmol) in acetone under dark conditions to prevent photodegradation of the phenacyl intermediate . A typical procedure involves:
| Parameter | Specification |
|---|---|
| Solvent | Acetone (20 mL) |
| Temperature | 20°C |
| Reaction Time | 5 hours |
| Workup | Filtration + Isopropyl alcohol wash |
| Final Yield | 80% |
| Purity | 99.8% (HPLC) |
This method demonstrates excellent reproducibility across batch sizes (5-500 g) and produces material meeting ICH Q3A(R2) impurity guidelines .
Comparative Analysis of Synthetic Methods
The table below evaluates critical performance metrics across different methodologies:
| Method | Yield (%) | Purity (%) | Temperature Range | Scalability Potential |
|---|---|---|---|---|
| Lithiation/Alkylation | 85 | 99.5 | -78°C to 25°C | Moderate |
| DMF-Mediated Coupling | 80 | 99.8 | 20°C to 90°C | High |
| Phase-Transfer | 80 | 99.8 | 20°C | Excellent |
| Continuous Flow* | N/A | N/A | 25-50°C | Industrial |
*Projected values based on analogous systems
Structural Characterization and Quality Control
Rigorous analytical validation is essential for confirming synthetic success:
-
1H NMR (600 MHz, DMSO-d6):
-
13C NMR (150 MHz, DMSO-d6):
-
HRMS (ESI):
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenylethoxy groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparisons
| Compound Name (CAS No.) | Substituents (Positions) | Molecular Weight (g/mol) | Key Physical Properties |
|---|---|---|---|
| Target compound | 3-benzyl, 4,8-dimethyl, 7-(2-oxo-2-phenylethoxy) | 398.45 | Not reported; inferred high lipophilicity |
| 3-Ethyl-4,8-dimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one (692279-84-8) | 3-ethyl, 4,8-dimethyl, 7-(1-oxo-1-phenylpropan-2-yl)oxy | 350.39 | Likely lower hydrophobicity due to ethyl vs. benzyl |
| 3-Hexyl-7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one (374764-39-3) | 3-hexyl, 4,8-dimethyl, 7-(2-methoxybenzyloxy) | 394.48 | Increased alkyl chain length may enhance membrane permeability |
| 4,8-Dimethyl-7-phenacyloxychromen-2-one (327048-27-1) | 4,8-dimethyl, 7-phenacyloxy | 308.33 | Lower molecular weight; absence of benzyl group at position 3 |
| 3-Benzyl-4,7-dimethyl-5-phenacyloxychromen-2-one (376377-90-1) | 3-benzyl, 4,7-dimethyl, 5-phenacyloxy | 398.45 | Positional isomerism (5 vs. 7 substituent) alters electronic distribution |
Key Structural and Functional Differences
Substituent Position and Isomerism: The target compound’s 7-(2-oxo-2-phenylethoxy) group distinguishes it from positional isomers like 376377-90-1, which places the phenacyloxy group at position 5 (). 327048-27-1 lacks the benzyl group at position 3, reducing lipophilicity and possibly bioavailability compared to the target compound ().
Alkyl vs. Aryl Substituents :
- Replacing the benzyl group with ethyl (as in 692279-84-8 ) or hexyl (as in 374764-39-3 ) modifies hydrophobicity and metabolic stability. Longer alkyl chains (e.g., hexyl) may enhance membrane permeability but increase susceptibility to oxidative degradation ().
The benzyl group in the target compound may enhance interaction with hydrophobic binding pockets in enzymes or receptors.
Synthetic Complexity :
- The synthesis of STK829352 (a positional isomer with substituents at 4,7,5) highlights challenges in regioselective substitution, requiring precise reaction conditions to avoid byproducts ().
Crystallographic and Conformational Insights
- The crystal structure of 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one () reveals conformational flexibility in substituent orientation, suggesting that the target compound’s 2-oxo-2-phenylethoxy group may adopt multiple conformations, influencing packing efficiency and stability.
Biological Activity
3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, characterized by its unique chromenone core and functional groups that enhance its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 398.45 g/mol. The compound features a chromenone structure, which is known for various bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H22O4 |
| Molecular Weight | 398.45 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
| LogP | 5.03 |
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. The mechanism likely involves modulation of signaling pathways associated with inflammation, potentially reducing tissue damage and promoting healing.
Anticancer Properties
The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to exert its effects by disrupting cell cycle progression and enhancing the expression of pro-apoptotic factors.
Case Study:
In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction of cell viability with an IC50 value of approximately 15 µM. This suggests a potent anticancer effect that warrants further investigation into its mechanisms and potential clinical applications.
Enzyme Inhibition
The compound has been reported to interact with various enzymes critical for cellular functions, including DNA gyrase and acetylcholinesterase (AChE). Inhibitory assays indicated that it could effectively inhibit AChE, which is relevant for conditions like Alzheimer's disease where acetylcholine levels are compromised .
The proposed mechanism of action involves the binding of this compound to specific enzyme active sites or receptor sites, modulating their activity. The presence of functional groups such as the benzyl and phenylethoxy moieties enhances its binding affinity to these targets, leading to altered enzymatic activity and subsequent biological effects.
Q & A
Q. 1.1. What are the key synthetic routes for 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one?
The synthesis typically involves nucleophilic substitution or esterification of the 7-hydroxy group on the chromen-2-one core. For example:
- Step 1 : Alkylation of 7-hydroxy-4,8-dimethyl-3-benzylcoumarin with 2-bromoacetophenone in dioxane using K₂CO₃/KI as a base catalyst at 100°C for 24 hours .
- Step 2 : Purification via solvent extraction (e.g., ethyl acetate/water) and recrystallization from methanol or ethanol.
Key challenges include optimizing reaction time and temperature to avoid side products like over-alkylation.
Q. 1.2. How do structural analogs differ in biological activity compared to the target compound?
Structural analogs (e.g., 3-benzyl-7-hydroxy-4-methyl-2H-chromen-2-one) exhibit variations in bioactivity due to substituent effects:
| Analog | Substituent | Impact |
|---|---|---|
| 3-Benzyl-6,7-dihydroxy-4-methyl | Additional hydroxyl | Enhanced solubility, reduced lipophilicity |
| 3-Ethyl-7-hydroxy-4-methyl | Ethyl vs. benzyl | Lower receptor affinity due to reduced aromatic interactions |
| These differences guide structure-activity relationship (SAR) studies for targeted therapeutic applications. |
Q. 1.3. What spectroscopic methods are used to confirm the compound’s purity?
- ¹H/¹³C NMR : Verify substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, aromatic protons).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 418.18 for C₂₇H₂₄O₄).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. 2.1. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL/SHELXS software is critical:
Q. 2.2. What experimental strategies address low yields in the synthesis of 7-alkoxycoumarin derivatives?
Q. 2.3. How do substituent effects on the chromen-2-one core influence binding to biological targets?
- Molecular docking : Simulate interactions with enzymes (e.g., COX-2, CYP450) using AutoDock Vina.
- In vitro assays : Compare IC₅₀ values for analogs in enzyme inhibition studies.
For instance, the 2-oxo-2-phenylethoxy group may enhance π-π stacking with hydrophobic enzyme pockets, while methyl groups at C4/C8 reduce steric hindrance .
Q. 2.4. How can researchers resolve contradictions in bioactivity data across similar compounds?
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., hydroxyl groups correlating with antioxidant activity).
- Control experiments : Test compounds under identical assay conditions (pH, temperature, cell lines).
Example: Discrepancies in anti-inflammatory activity may arise from variations in cell permeability or metabolic stability .
Methodological Frameworks
Q. 3.1. Designing a bioactivity screening pipeline for chromen-2-one derivatives
Primary screening : Use in vitro assays (e.g., DPPH for antioxidants, MTT for cytotoxicity).
Secondary validation : Perform enzyme-linked immunosorbent assays (ELISA) for cytokine profiling.
Tertiary analysis : Conduct in vivo models (e.g., murine inflammation) with dose-response studies.
Q. 3.2. Optimizing chromatographic separation for complex mixtures
- Column choice : Use UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) for high resolution.
- Gradient program : 10–90% acetonitrile in 10 minutes with 0.1% formic acid.
- Detection : UV at 254 nm and 320 nm for chromen-2-one absorbance maxima .
Data Contradiction Analysis
Q. 4.1. Conflicting reports on solubility in polar solvents
- Root cause : Variations in crystallinity (amorphous vs. crystalline forms).
- Resolution : Characterize polymorphs via differential scanning calorimetry (DSC) and powder XRD.
Q. 4.2. Discrepancies in reported enzyme inhibition mechanisms
- Hypothesis testing : Compare kinetic data (e.g., competitive vs. non-competitive inhibition) using Lineweaver-Burk plots.
- Probe experiments : Use fluorescent analogs to track binding in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
